Articaine bromo compound
Overview
Description
Articaine bromo compound is a derivative of articaine, a widely used local anesthetic in dentistry. Articaine is unique among amide local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency . The bromo derivative of articaine is of interest due to its potential enhanced properties and applications in various fields.
Mechanism of Action
Target of Action
Articaine, also known as Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate or UNII-3I92I939YX, is a local anesthetic primarily used in dentistry . It acts on the sodium channels present in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
Articaine blocks both the initiation and conduction of nerve impulses by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a temporary loss of sensation in the area where articaine is administered, providing local anesthesia .
Biochemical Pathways
Articaine’s primary biochemical pathway involves the blockade of sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane. This prevents the depolarization of the neuronal membrane and subsequent propagation of the action potential, leading to a loss of sensation .
Pharmacokinetics
Articaine undergoes biotransformation in the liver, a relatively slow process. It is also inactivated by serum esterases, a fast process commencing immediately after injection . About 90% of articaine metabolizes quickly via hydrolysis in the blood into its inactive metabolite, articainic acid, which is excreted by the kidney in the form of articainic acid glucuronide . Its metabolism is age-dependent, where clearance and volume of distribution decrease with increasing age . The elimination half-life of articaine is about 20 minutes .
Result of Action
The primary result of articaine’s action is the induction of local, infiltrative, or conductive anesthesia in both simple and complex dental procedures . It effectively depresses the compound action potential of all A fibers in sensory nerves, leading to a temporary loss of sensation in the area of administration .
Action Environment
The action of articaine can be influenced by various environmental factors. For instance, the presence of inflammation can alter the pH of the tissue, potentially affecting the efficacy of articaine. Additionally, the stability of articaine can be affected by storage conditions, such as temperature
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate are largely due to its unique structure. The thiophene ring allows greater lipid solubility and potency as a greater portion of an administered dose can enter neurons . It is the only amide anesthetic containing an ester group, allowing hydrolysis in unspecific blood esterases .
Cellular Effects
Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate exerts its effects on cells primarily by blocking nerve conduction. It does this by binding to specific receptors on the nerve cell membrane, inhibiting the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses . This results in a temporary loss of sensation in the area where the compound is applied.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate involves its interaction with voltage-gated sodium channels on nerve cells. By binding to these channels, the compound prevents the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate are observed to be rapid and short-lived. The compound is quickly metabolized by blood esterases, with about 90% of it being transformed into its inactive metabolite, articainic acid, which is then excreted by the kidneys .
Dosage Effects in Animal Models
The effects of Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate in animal models are dose-dependent. At low doses, the compound effectively blocks nerve conduction, resulting in a loss of sensation. At high doses, it can cause adverse effects such as nervous system depression .
Metabolic Pathways
Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate is metabolized primarily through hydrolysis by blood esterases. This results in the formation of articainic acid, an inactive metabolite that is then excreted by the kidneys .
Transport and Distribution
Following administration, Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate is rapidly distributed throughout the body. Its lipid solubility allows it to easily cross cell membranes and enter neurons .
Subcellular Localization
Within cells, Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate is thought to localize primarily to the cell membrane, where it exerts its effects by binding to voltage-gated sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of articaine bromo compound typically involves the bromination of articaine. One common method is the visible light-mediated approach for the preparation of α-bromo-α,β-unsaturated ketones and aldehydes . This method is preferred due to its operational simplicity and mild reaction conditions, avoiding the use of hazardous bromine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Articaine bromo compound undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the thiophene ring.
Hydrolysis: The ester group in articaine can be hydrolyzed by esterases in the blood.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
Articaine bromo compound has several scientific research applications, including:
Comparison with Similar Compounds
Articaine bromo compound can be compared with other local anesthetics such as:
Lidocaine: Contains a benzene ring instead of a thiophene ring, resulting in lower lipid solubility.
Bupivacaine: Has a longer duration of action but higher toxicity.
Prilocaine: Similar to articaine but lacks the thiophene ring, resulting in different pharmacokinetic properties.
This compound is unique due to its combination of a thiophene ring and a bromo group, which may enhance its anesthetic properties and reduce toxicity.
Properties
IUPAC Name |
methyl 3-(2-bromopropanoylamino)-4-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-5-4-16-8(10(14)15-3)7(5)12-9(13)6(2)11/h4,6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIGNHUEQGGRDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156630 | |
Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160919-46-9 | |
Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160919-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(((2RS)-2-bromopropanoyl)amino)-4-methylthiophene-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160919469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[(2-bromo-1-oxopropyl)amino]-4-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(((2RS)-2-BROMOPROPANOYL)AMINO)-4-METHYLTHIOPHENE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I92I939YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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